BENGHE Foundational & Exploratory

Check Availability & Pricing

SR-4835: An In-Depth Technical Guide to its
Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)
and Cyclin-Dependent Kinase 13 (CDK13). Beyond its kinase inhibition, SR-4835 functions as
a molecular glue, inducing the proteasomal degradation of Cyclin K. This dual mechanism of
action leads to the suppression of key DNA Damage Response (DDR) genes, creating a
"BRCAnNess" phenotype in cancer cells. This targeted vulnerability sensitizes cancer cells,
particularly triple-negative breast cancer (TNBC), to PARP inhibitors and DNA-damaging
chemotherapies, highlighting its significant therapeutic potential. This technical guide provides
a comprehensive overview of the core mechanism of action of SR-4835, detailing its
biochemical and cellular effects, and provides established experimental protocols for its study.

Core Mechanism of Action: Dual Inhibition and
Molecular Glue Activity

SR-4835 exerts its anti-cancer effects through a novel dual mechanism:

o ATP-Competitive Inhibition of CDK12/CDK13: SR-4835 binds to the ATP-binding pocket of
CDK12 and CDK13, preventing the phosphorylation of their substrates, including the C-
terminal domain (CTD) of RNA Polymerase Il (RNAPII).[1] This inhibition disrupts the
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transcription of a specific subset of long and complex genes, many of which are integral to
the DNA Damage Response (DDR) pathway.[2]

e Molecular Glue-Induced Degradation of Cyclin K: Uniquely, SR-4835 acts as a "molecular

glue" by inducing and stabilizing a ternary complex between CDK12, its binding partner
Cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3]
[4] This induced proximity leads to the ubiquitination and subsequent proteasomal
degradation of Cyclin K.[3][4] The degradation of Cyclin K further inactivates the CDK12

complex, amplifying the transcriptional disruption of DDR genes.

This dual action results in a synthetic lethal interaction in cancer cells, particularly those with

existing DNA repair deficiencies, and potentiates the efficacy of DNA-damaging agents and

PARP inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for SR-4835.

Table 1: In Vitro Kinase Inhibition and Binding Affinity

Target Assay Type Value Reference
CDK12 IC50 (ADP-Glo) 99 +10.5 nM [5]
CDK12 Kd (DiscoverX) 98 nM [5]
CDK13 Kd 4.9 nM [3]
CDK12/CycK-DDB1
Kd (MST) 54.3 + 5.4 nM [3]
Ternary Complex
Table 2: Cellular Activity of SR-4835
© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc05738k
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494886/
https://www.biorxiv.org/content/10.1101/2023.05.30.542844v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494886/
https://www.biorxiv.org/content/10.1101/2023.05.30.542844v1.full-text
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.iric.ca/en/about/news/2024/01/23/a-molecular-glue-that-promotes-cyclin-k-degradation
https://www.iric.ca/en/about/news/2024/01/23/a-molecular-glue-that-promotes-cyclin-k-degradation
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494886/
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Cell Line Assay Type Endpoint Value Reference

MDA-MB-231 Cell Proliferation EC50 15.5 nM [6]

MDA-MB-468 Cell Proliferation EC50 22.1 nM [6]

Hs 578T Cell Proliferation EC50 19.9 nM [6]

MDA-MB-436 Cell Proliferation EC50 24.9 nM [6]

A375 Cell Proliferation IC50 80.7 - 160.5 nM [7]
RNAPII Ser2

MDA-MB-231 ) EC50 105.5nM [6]
Phosphorylation

Ab549 (HIBIT- Cyclin K

, _ DC50 ~90 nM [4]
Cyclin K) Degradation

Signaling Pathway and Experimental Workflow

Diagrams

The following diagrams illustrate the key molecular interactions and experimental procedures

discussed in this guide.
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Caption: SR-4835 Mechanism of Action: Kinase Inhibition and Molecular Glue-Induced
Degradation.
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Caption: Experimental Workflow for Co-Immunoprecipitation to Detect Ternary Complex
Formation.

Detailed Experimental Protocols
In Vitro Kinase Assay (Radioactive)

This protocol is adapted from studies determining the IC50 of SR-4835 against CDK12/CycK.
[8]

e Reaction Mixture Preparation:

o Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM EGTA,
and 2 mM DTT.

o In each well of a 96-well plate, add 0.2 uM of recombinant CDK12/CycK enzyme.
o Add SR-4835 at varying concentrations (e.g., from 0.1 nM to 1 mM).
o Add 0.2 mM ATP, including [y-32P]ATP.

« Initiation and Incubation:

o Initiate the reaction by adding 100 uM of a suitable substrate (e.g., pS7-CTDI[9] peptide or
50 uM His-c-Myc).[8]

o Incubate the reaction mixture for 60 minutes at 30°C.[8]
e Termination and Detection:
o Terminate the reaction by adding 3% phosphoric acid.
o Transfer the reaction mixture to a P81 phosphocellulose plate.

o Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated
[y-32P]ATP.

o Measure the incorporated radioactivity using a scintillation counter.
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o Data Analysis:

o Calculate the percentage of inhibition for each SR-4835 concentration relative to the
DMSO control.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTS/IMTT)

This protocol is a general guideline for assessing the effect of SR-4835 on the proliferation of
cancer cell lines.

e Cell Seeding:

o Seed cancer cells (e.g., MDA-MB-231, A375) in a 96-well plate at a density of 5,000-
10,000 cells per well in 100 pL of complete growth medium.

o Incubate overnight to allow for cell attachment.
e Compound Treatment:
o Prepare serial dilutions of SR-4835 in complete growth medium.

o Remove the old medium from the cells and add 100 pL of the medium containing the
different concentrations of SR-4835. Include a DMSO vehicle control.

o Incubate the cells for 72 hours.
e MTS/MTT Reagent Addition:

o Add 20 pL of MTS or MTT reagent to each well.

o Incubate for 1-4 hours at 37°C, or until a color change is apparent.
» Absorbance Measurement:

o For MTS assays, measure the absorbance at 490 nm.
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o For MTT assays, first add 100 pL of solubilization solution, incubate for 1-2 hours, and
then measure the absorbance at 570 nm.

o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the DMSO
control.

o Determine the EC50 or IC50 value by plotting the results and fitting to a dose-response

curve.

Co-Immunoprecipitation and Western Blotting

This protocol details the procedure to demonstrate the SR-4835-induced interaction between
CDK12 and DDBL1.

e Cell Treatment and Lysis:

[¢]

Culture cells (e.g., HEK293T or MDA-MB-231) to 70-80% confluency.

[e]

Treat the cells with SR-4835 (e.g., 1 uM) or DMSO for a specified time (e.g., 4 hours).

o

Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing
protease and phosphatase inhibitors.

o

Clarify the lysates by centrifugation.
e Immunoprecipitation:

o Incubate the cell lysates with an antibody against CDK12 or a relevant tag (e.g., anti-
FLAG if using tagged proteins) overnight at 4°C with gentle rotation.

o Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
o Wash the beads three to five times with lysis buffer.
e Elution and Sample Preparation:

o Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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o Western Blotting:
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with 5% non-fat milk or BSA in TBST.

o Probe the membrane with primary antibodies against DDB1, Cyclin K, and CDK12
overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro Ubiquitination Assay

This protocol is designed to demonstrate the SR-4835-dependent ubiquitination of Cyclin K.
e Reaction Setup:

o In a microfuge tube, combine the following components in a reaction buffer (e.g., 50 mM
Tris-HCI pH 7.5, 5 mM MgCI2, 2 mM ATP, 0.5 mM DTT):

E1 ubiquitin-activating enzyme
» E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)
» Recombinant CUL4-RBX1-DDB1 E3 ligase complex
» Recombinant CDK12/Cyclin K complex
= Ubiquitin
» SR-4835 or DMSO control

* Incubation:

o Incubate the reaction mixture at 37°C for 1-2 hours.

e Termination and Analysis:
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o Stop the reaction by adding SDS-PAGE sample buffer and boiling.

o Analyze the reaction products by SDS-PAGE and western blotting using an anti-Cyclin K
antibody to detect the appearance of higher molecular weight polyubiquitinated Cyclin K
species.

X-Ray Crystallography

The following provides an overview of the crystallization conditions for the SR-4835 ternary
complex.[3][8]

o Protein Expression and Purification:

o Express human CDK12 and Cyclin K in Sf9 insect cells using a baculovirus expression
system.

o Purify the CDK12/CycK complex using affinity and size-exclusion chromatography.
o Express and purify DDB1 separately.
o Complex Formation and Crystallization:
o Incubate the purified CDK12/CycK complex with a molar excess of SR-4835.
o For the ternary complex, mix the SR-4835-bound CDK12/CycK with purified DDBL1.
o Set up crystallization trials using the hanging drop vapor diffusion method at 15-20°C.

o Crystals of the SR-4835-CDK12/CycK complex have been grown in conditions containing
Mops buffer and polyethylene glycol.[8]

o The ternary complex (DDB1/SR-4835/CDK12/CycK) has been crystallized and its
structure solved to a resolution of 3.9 A (PDB: 9FMR).[3]

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general approach for evaluating the in vivo efficacy of SR-4835.[1]

o PDX Model Establishment:
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o Implant tumor fragments from a triple-negative breast cancer patient subcutaneously into
immunocompromised mice (e.g., NSG mice).

o Allow the tumors to grow to a palpable size.

o Treatment Regimen:

o Once tumors reach a specified volume (e.g., 100-200 mm3), randomize the mice into
treatment groups:

Vehicle control

SR-4835 (e.g., 20 mg/kg, oral gavage, daily)[6]

DNA-damaging agent (e.g., cisplatin) or PARP inhibitor

Combination of SR-4835 and the other agent

e Tumor Growth Monitoring:
o Measure tumor volume with calipers regularly (e.g., twice weekly).
o Monitor the body weight of the mice as an indicator of toxicity.

o Endpoint Analysis:
o At the end of the study, euthanize the mice and excise the tumors.

o Tumor tissue can be used for pharmacodynamic studies, such as western blotting for DDR
proteins or immunohistochemistry.

Conclusion

SR-4835 represents a promising therapeutic agent with a unique dual mechanism of action that
combines the targeted inhibition of CDK12/13 with the induced degradation of Cyclin K. This
technical guide provides a foundational understanding of its molecular and cellular effects,
supported by detailed experimental protocols to facilitate further research and development.
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The ability of SR-4835 to induce a "BRCAness" phenotype opens up new avenues for
combination therapies in cancers that are otherwise difficult to treat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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